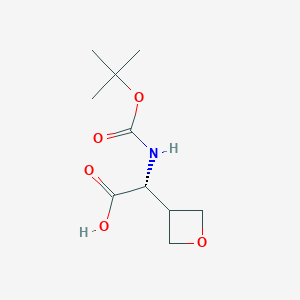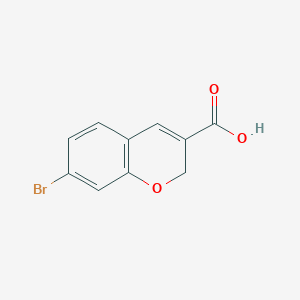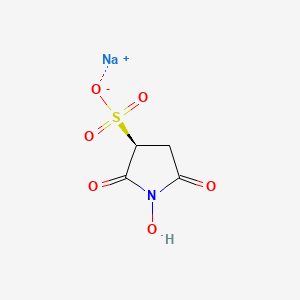
sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is a significant compound in the realm of organic chemistry, recognized for its unique structure and diverse applications. This compound is characterized by the presence of a sulfonate group attached to a hydroxy-dioxopyrrolidine moiety, contributing to its distinctive reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate typically involves the sulfonation of 1-hydroxy-2,5-dioxopyrrolidine under controlled conditions. One of the common methods includes the reaction of 1-hydroxy-2,5-dioxopyrrolidine with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrially, the production of this compound may employ a continuous flow process for sulfonation and neutralization, ensuring efficient production and high purity of the final product. The process parameters, such as temperature, concentration, and reaction time, are optimized to maximize yield and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions including:
Oxidation: : Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: : Reductive cleavage of the sulfonate group under specific conditions.
Substitution: : Nucleophilic substitution reactions involving the sulfonate group.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Derivatives with a reduced sulfonate group.
Substitution: : Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a key intermediate in organic synthesis, enabling the construction of complex molecular structures.
Biology: In biological research, sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Medically, it serves as a building block for synthesizing active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic properties.
Industry: In industrial applications, it is used in the formulation of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects through its functional groups:
Hydroxy Group: : Participates in hydrogen bonding and polar interactions.
Sulfonate Group: : Provides solubility and reactivity towards nucleophiles and electrophiles.
Molecular Targets and Pathways: Its activity involves interaction with enzymes and proteins, influencing biochemical pathways and contributing to its diverse reactivity.
Comparison with Similar Compounds
Unique Features: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of sulfonate and hydroxy-dioxopyrrolidine moieties, which impart distinct chemical and physical properties.
Similar Compounds
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-2-sulfonate
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-4-sulfonate
Compared to these, this compound exhibits unique reactivity and stability profiles, making it valuable for specific applications.
So, there it is. Hope this deep dive was exactly what you were looking for! Any other topics you’re curious about?
Properties
IUPAC Name |
sodium;(3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENMORRBUTCPR-DKWTVANSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

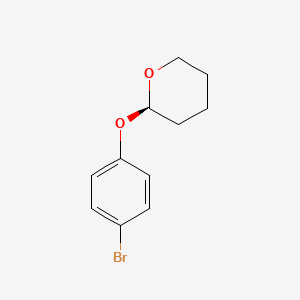
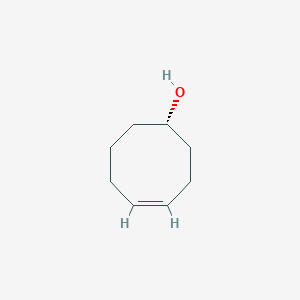
![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)
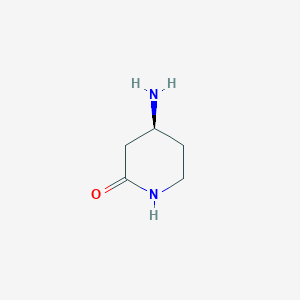
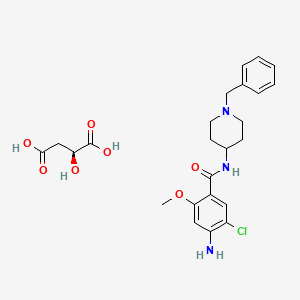
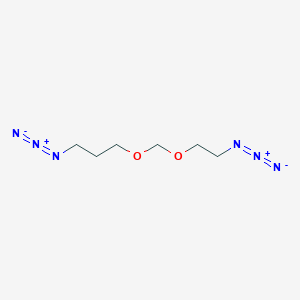
![tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B8051208.png)
![1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8051221.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051229.png)
![tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051230.png)
